N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry, pharmaceuticals, and industrial chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with tert-butyl nitrite and a nitro-substituted benzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or methyl cyanide . Industrial production methods may involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a palladium catalyst to yield amine derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine can be compared with other benzoxazole derivatives such as:
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used as an optical brightener and fluorescent brightener.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Evaluated for their antitumor activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
337908-65-3 |
---|---|
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-8-6-7(14(15)16)4-5-9(8)17-10/h4-6H,1-3H3,(H,12,13) |
InChI Key |
UCMGCKLIMYTYGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.